5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
Catalytic Innovations
Regioselective Functionalization
Recent studies demonstrate >95% regioselectivity for C4-cyano substitution using:
Structural Diversification
Novel derivatives include:
- Azo-linked analogs : Synthesized via diazo-coupling of 4-aminopyrazoles with nitrobenzene derivatives.
- Heterocycle-fused systems : Pyrano[2,3-c]pyrazole-carbonitriles showing enhanced anticancer activity (IC₅₀ = 2.1–8.3 μM).
Research Objectives and Scientific Rationale
Current research priorities for this compound focus on three domains:
Synthetic Methodology
Pharmacological Exploration
Structure-Activity Relationships
Table 2: Key Physicochemical Parameters for Lead Optimization
| Parameter | Target Range | Measurement Technique |
|---|---|---|
| Lipophilicity (log P) | 1.5–3.0 | Shake-flask method |
| Polar surface area | 60–90 Ų | DFT calculations (B3LYP/6-31G*) |
| Solubility (pH 7.4) | >50 μM | HPLC-UV quantification |
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGUNONDPWAJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484945 | |
| Record name | 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58791-82-5 | |
| Record name | 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants : 4-Chlorophenylhydrazine hydrochloride (0.01 mol), ethoxymethylenemalononitrile (0.01 mol), sodium acetate (0.02 mol).
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Solvent : Ethanol (40 mL).
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Temperature : Reflux (≈78°C).
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Time : 1 hour.
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Workup : Precipitation in cold water, filtration, and recrystallization from ethanol/water.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic β-carbon of ethoxymethylenemalononitrile, followed by cyclization and elimination of ethanol (Figure 1). Sodium acetate neutralizes HCl liberated from the hydrazine hydrochloride, driving the reaction forward.
Mechanochemical Synthesis Using Functionalized Nanoparticles
A solvent-free, eco-friendly approach utilizes tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid) as a catalyst.
Procedure
Advantages
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Eliminates toxic solvents.
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Reduces reaction time from hours to minutes.
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Catalyst recyclability (>5 cycles without significant loss in activity).
One-Pot Diazotization and Cyclization
This method integrates diazotization and cyclization steps, streamlining the synthesis.
Key Steps
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Diazotization : Treatment of 5-amino-1H-pyrazole-4-carbonitrile with NaNO₂/HCl at 0–5°C.
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Cyclization : Addition of 4-chlorophenyl acetonitrile in DMF at 80°C.
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Isolation : Column chromatography (hexane:ethyl acetate, 3:1).
Industrial-Scale Production Techniques
Industrial methods optimize the cyclocondensation approach for cost and efficiency:
Large-Batch Protocol
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Reactors : Continuous flow reactors (residence time: 20 min).
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Temperature Control : Jacketed reactors with automated cooling.
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Purification : Centrifugal partition chromatography (CPC) instead of recrystallization.
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Mechanochemical | One-Pot |
|---|---|---|---|
| Yield (%) | 86 | 82 | 70 |
| Time | 1 hour | 30 minutes | 3 hours |
| Solvent Use | Ethanol | None | DMF |
| Catalyst | Sodium acetate | Fe₃O₄@SiO₂@Tannic acid | None |
| Scalability | High | Moderate | Low |
Challenges and Optimization Strategies
Common Issues
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile in anticancer therapy, particularly against glioblastoma. A derivative of this compound, specifically 4j , has shown promising results in inhibiting glioma cell growth. It was evaluated against various glioma cell lines, including U87MG and U251, demonstrating significant cytotoxicity while exhibiting low toxicity towards non-cancerous cells at similar concentrations .
Mechanism of Action:
The compound's mechanism involves the inhibition of the AKT2/PKBβ signaling pathway, which is a critical oncogenic pathway in gliomas. In vitro studies revealed that 4j inhibited the formation of neurospheres from glioma stem cells and exhibited an EC50 against glioblastoma cell lines, indicating its potential as a therapeutic agent .
Kinase Inhibition
The compound has been screened for its kinase inhibitory activity, particularly against a panel of 139 purified kinases. 4j displayed specific inhibition of AKT2 with IC50 values of approximately 12 μM, highlighting its selectivity and potential as a targeted therapy for cancers where AKT signaling is dysregulated .
Case Study:
In a study conducted at the International Centre for Protein Kinase Profiling, 4j demonstrated significant inhibitory activity against AKT2 while showing minimal effects on other kinases, suggesting its utility in developing selective cancer therapeutics .
Other Biological Activities
Beyond its anticancer properties, pyrazole derivatives like this compound have been explored for various biological activities:
- Anti-inflammatory Effects: Some studies indicate that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity: Research has shown that substituted pyrazoles can possess antimicrobial properties, further expanding their potential applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes like p38MAPK, which plays a role in inflammatory responses . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: Nitro substituents () enhance thermal stability but may reduce bioavailability due to increased polarity . Halogen Variations: Fluorine substituents () improve metabolic stability and lipophilicity compared to chlorine, as seen in the 2,4-difluorophenyl analog .
Biological Activity :
- The dihydronaphthalenyl derivative () demonstrates potent cytotoxicity, suggesting bulky substituents enhance interaction with cancer cell targets .
- Fipronil () highlights how trifluoromethyl and sulfinyl groups pivot functionality toward pesticidal rather than pharmaceutical applications .
Synthetic Yields: The dihydropyrano analog () was synthesized in 80% yield, outperforming the 51% yield of the hydroxyethyl-substituted analog (), indicating steric hindrance impacts efficiency .
Research Implications
- Pharmacological Potential: The target compound’s balance of lipophilicity (4-chlorophenyl) and reactivity (cyano group) makes it a promising scaffold for anticancer or antimicrobial agents.
- Agrochemical Applications : Structural parallels with fipronil suggest possible pesticidal utility, though further derivatization is required .
- Optimization Needs : Comparative data on solubility, toxicity, and in vivo efficacy are lacking for most analogs, necessitating further studies.
Notes
- Discrepancies in reported melting points and yields highlight variability in synthetic conditions.
- Commercial availability of the target compound (e.g., $200/g from Matrix Scientific) underscores its industrial relevance .
- Structural similarity scores (0.85–0.94 for analogs in ) confirm close relationships but underscore the impact of minor substituent changes .
Biological Activity
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 58791-82-5) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C11H9ClN4
- Molecular Weight : 232.67 g/mol
- CAS Number : 58791-82-5
Biological Activities
Research indicates that compounds in the pyrazole class exhibit a wide range of biological activities, including:
1. Anticancer Activity
Studies have shown that 5-amino pyrazoles can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a derivative of pyrazole demonstrated significant antiproliferative effects on HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a study involving carrageenan-induced edema in mice, certain pyrazole derivatives exhibited comparable anti-inflammatory activity to standard drugs like indomethacin, suggesting potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
Synthesis of the Compound
The synthesis of 5-amino pyrazoles typically involves the reaction of hydrazine derivatives with carbonyl compounds followed by cyclization processes. A common method includes:
- Condensation Reaction : Reacting 4-chlorobenzaldehyde with 3-methylpyrazole in the presence of an acid catalyst.
- Cyanation : Introducing a cyano group through nucleophilic substitution or other synthetic routes.
Research Findings and Case Studies
Q & A
How can reaction conditions be optimized for synthesizing 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile?
Answer:
Optimization requires careful adjustment of solvent systems, temperature, and catalysts. For example, dimethyl sulfoxide (DMSO) with lithium hydroxide monohydrate at 343 K for 4.5 hours facilitates efficient cyclization and substitution . Reaction monitoring via TLC or LC-MS ensures timely termination to maximize yield . Substituents at the pyrazole 4-position significantly influence isomer ratios, necessitating tailored conditions for regioselectivity .
What advanced techniques are recommended for structural confirmation of this compound?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR/IR : Assign functional groups (e.g., nitrile stretch at ~2193 cm⁻¹ in IR; NH₂ signals at δ 6.09 ppm in ¹H NMR) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 74.03° in analogs), critical for understanding conformational stability .
How should researchers design assays to evaluate antimicrobial activity?
Answer:
Adopt standardized protocols such as broth microdilution (CLSI guidelines) to determine MIC values. Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structural analogs with 4-hetarylpyrazole moieties show enhanced antibacterial activity, suggesting similar scaffolds for comparative studies . Include positive controls (e.g., ciprofloxacin) and validate results with dose-response curves .
What factors influence isomer ratios during pyrazole synthesis, and how can they be controlled?
Answer:
Isomer distribution depends on:
- Substituent electronic effects : Electron-withdrawing groups at the 4-position favor specific regioisomers.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution efficiency, reducing byproducts .
Optimize stoichiometry (e.g., 2:1 molar ratio of o-nitrochlorobenzene to pyrazole precursor) to drive reaction completion .
What methodologies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
- Crystallography : Identify hydrogen bonding (e.g., N–H⋯O) and π-π stacking interactions that enhance target binding .
- Bioisosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or methoxy groups to assess potency shifts .
- Computational docking : Model interactions with targets like carbonic anhydrase isoforms (e.g., CAH1, CAH2) using software such as AutoDock .
What reaction mechanisms underlie key steps like cyclization and acylation?
Answer:
- Cyclization : Proceeds via nucleophilic attack of hydrazine derivatives on α,β-unsaturated carbonyl intermediates, forming the pyrazole core .
- Acylation : Use 4-chlorophenylcarbonyl chloride to introduce the aryl group; lithium hydroxide deprotonates the amine, enabling nucleophilic substitution .
How can researchers address purification challenges for this compound?
Answer:
Employ flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) for high recovery . For polar byproducts, use reverse-phase HPLC. Monitor purity via ¹³C NMR (e.g., nitrile carbon at δ 112.3 ppm) . Celite-assisted dry loading minimizes sample loss during column preparation .
What strategies improve solubility for in vitro bioassays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Derivatization : Introduce sulfonate or tertiary amine groups via substitution at the 3-methyl position to enhance aqueous solubility .
How should stability studies be conducted under varying storage conditions?
Answer:
- Thermal stability : Use TGA/DSC to assess decomposition temperatures.
- Photostability : Store in amber vials under inert atmosphere (N₂/Ar) to prevent nitrile hydrolysis .
- Long-term storage : Maintain at 253–298 K with desiccants (silica gel) to avoid hygroscopic degradation .
What computational approaches predict target binding and pharmacokinetics?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
